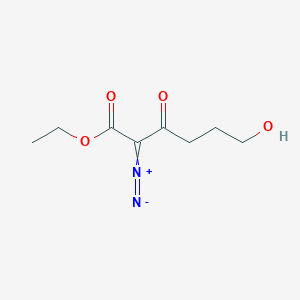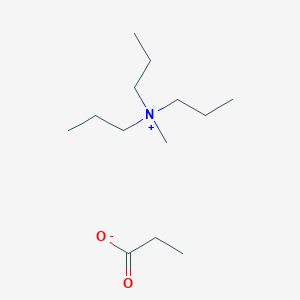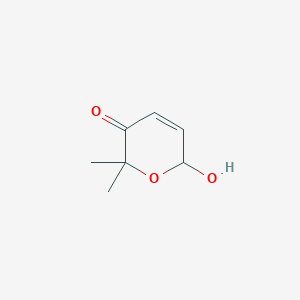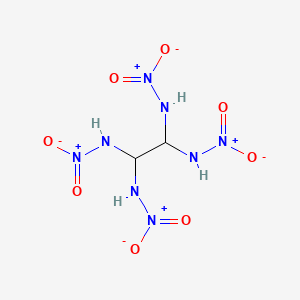
Dodecyl octadec-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dodecyl octadec-2-enoate can be synthesized through the esterification of octadec-9-enoic acid with dodecanol. This reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include purification steps such as distillation or crystallization to obtain the pure compound .
Analyse Des Réactions Chimiques
Types of Reactions
Dodecyl octadec-2-enoate undergoes various chemical reactions, including:
Oxidation: The double bond in the octadec-2-enoate moiety can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to the corresponding alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or amides
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and osmium tetroxide for dihydroxylation.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Epoxides and diols.
Reduction: Alcohols.
Substitution: Amides and different esters.
Applications De Recherche Scientifique
Dodecyl octadec-2-enoate has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying esterification and transesterification reactions.
Biology: Investigated for its role in lipid metabolism and its effects on cellular membranes.
Medicine: Explored for its potential use in drug delivery systems due to its biocompatibility and ability to form stable emulsions.
Industry: Utilized in the formulation of cosmetics, lubricants, and surfactants due to its excellent emollient and surface-active properties
Mécanisme D'action
The mechanism of action of dodecyl octadec-2-enoate involves its interaction with lipid membranes and proteins. The compound can integrate into lipid bilayers, altering their fluidity and permeability. It may also interact with specific proteins, modulating their activity and function. These interactions can affect various cellular processes, including signal transduction, membrane transport, and enzyme activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dodecyl oleate: Similar in structure but with a saturated fatty acid chain.
Dodecyl palmitate: Another wax ester with a shorter fatty acid chain.
Dodecyl stearate: Similar ester with a fully saturated fatty acid chain
Uniqueness
Dodecyl octadec-2-enoate is unique due to its unsaturated fatty acid chain, which imparts distinct chemical and physical properties. The presence of the double bond allows for additional chemical modifications and interactions, making it a versatile compound for various applications .
Propriétés
Numéro CAS |
115157-79-4 |
|---|---|
Formule moléculaire |
C30H58O2 |
Poids moléculaire |
450.8 g/mol |
Nom IUPAC |
dodecyl octadec-2-enoate |
InChI |
InChI=1S/C30H58O2/c1-3-5-7-9-11-13-15-16-17-18-19-20-22-24-26-28-30(31)32-29-27-25-23-21-14-12-10-8-6-4-2/h26,28H,3-25,27,29H2,1-2H3 |
Clé InChI |
PWSGECUASRRMRI-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCC=CC(=O)OCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


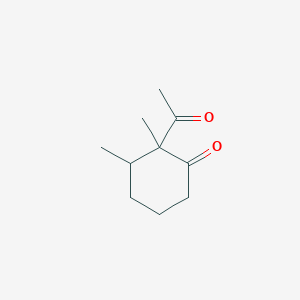
![Thieno[3,4-d]isoxazole, 3a,4,6,6a-tetrahydro-3-phenyl-, 5,5-dioxide](/img/structure/B14296862.png)
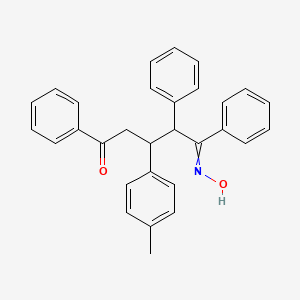

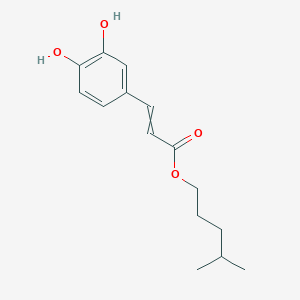
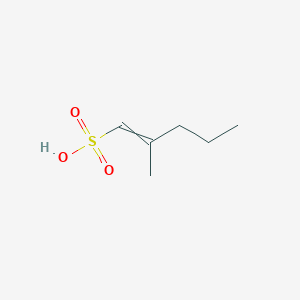
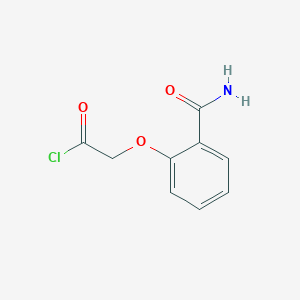
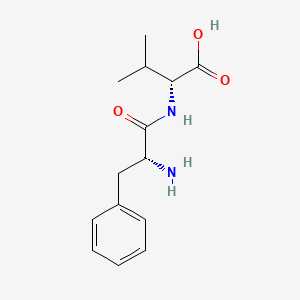
![Diethyl N-{2-[ethyl(prop-2-yn-1-yl)amino]ethyl}phosphoramidate](/img/structure/B14296910.png)
